molecular formula C10H12BrN B13318773 5-bromo-7-ethyl-2,3-dihydro-1H-indole

5-bromo-7-ethyl-2,3-dihydro-1H-indole

Cat. No.: B13318773
M. Wt: 226.11 g/mol
InChI Key: CTIDAYHXGFODRR-UHFFFAOYSA-N
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Description

5-bromo-7-ethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, starting materials such as 5-bromo-2-nitrobenzaldehyde and ethylamine can be used, followed by reduction and cyclization steps to introduce the ethyl group and form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of catalysts such as palladium or copper in the presence of suitable ligands can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-7-ethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-7-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-ethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

5-Bromo-7-ethyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated effective inhibition against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The results suggest that the bromine atom enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and eventual cell death .

2. Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies have revealed its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Induces apoptosis
A549 (Lung Cancer)4.5Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)6.0Inhibition of migration

Mechanistically, the compound appears to activate caspase pathways leading to apoptosis and disrupts microtubule formation, which is critical for cell division .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives, including this compound. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress.

In a model of oxidative stress induced by hydrogen peroxide:

Concentration (µM) Cell Viability (%)
Control100
185
1075
5060

The data suggest that lower concentrations maintain cell viability better than higher concentrations, indicating a dose-dependent response .

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and assessed their anticancer activities. Among them, this compound was identified as one of the most potent compounds against MCF-7 cells with an IC50 of 5 µM. The study also found that this compound could synergize with existing chemotherapeutics like doxorubicin .

Case Study: Neuroprotection

A research article investigated the neuroprotective effects of several indole derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The study concluded that treatment with this compound significantly reduced apoptosis markers compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-7-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h5-6,12H,2-4H2,1H3

InChI Key

CTIDAYHXGFODRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C1NCC2)Br

Origin of Product

United States

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